molecular formula C21H27Cl3N3P B12758507 Pyridine, 4,4',4''-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrochloride CAS No. 172421-38-4

Pyridine, 4,4',4''-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrochloride

Cat. No.: B12758507
CAS No.: 172421-38-4
M. Wt: 458.8 g/mol
InChI Key: YIZJDSBNCDWUEW-UHFFFAOYSA-N
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Description

Pyridine, 4,4’,4’'-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrochloride is a complex organic compound that features a pyridine ring structure Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4,4’,4’'-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: Pyridine derivatives can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert pyridine derivatives to dihydropyridines.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, DMF, Grignard reagents, and various catalysts such as copper and nickel . Reaction conditions often involve elevated temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyridine derivatives typically yields N-oxides, while reduction can produce dihydropyridines .

Mechanism of Action

The mechanism of action of pyridine, 4,4’,4’'-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrochloride involves its interaction with molecular targets and pathways. Pyridine derivatives can participate in redox reactions, forming stable radical cations and neutral species . These compounds can also form complexes with metals and participate in hydrogen bonding, electrostatic, and π–π-stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 4,4’,4’'-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrochloride is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to form stable radical cations and participate in various interactions makes it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

172421-38-4

Molecular Formula

C21H27Cl3N3P

Molecular Weight

458.8 g/mol

IUPAC Name

tris(2-pyridin-4-ylethyl)phosphane;trihydrochloride

InChI

InChI=1S/C21H24N3P.3ClH/c1-10-22-11-2-19(1)7-16-25(17-8-20-3-12-23-13-4-20)18-9-21-5-14-24-15-6-21;;;/h1-6,10-15H,7-9,16-18H2;3*1H

InChI Key

YIZJDSBNCDWUEW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCP(CCC2=CC=NC=C2)CCC3=CC=NC=C3.Cl.Cl.Cl

Origin of Product

United States

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